molecular formula C7H16N2O B173189 2-Morpholin-4-yl-propylamine CAS No. 1005-04-5

2-Morpholin-4-yl-propylamine

Cat. No.: B173189
CAS No.: 1005-04-5
M. Wt: 144.21 g/mol
InChI Key: PKTHUBCDDJVKKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-propylamine typically involves a two-step process:

    Reaction of Morpholine with 1-Bromopropane: This step generates 4-bromopropyl morpholine.

    Reaction of 4-Bromopropylmorpholine with Amine: This step produces this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the aforementioned steps under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-4-yl-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted morpholine derivatives and modified propylamine groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-morpholin-4-yl-propylamine exhibit potential anticancer properties. For instance, studies have shown that morpholine derivatives can enhance the solubility and bioavailability of drugs, which is crucial for effective cancer treatment. The morpholine moiety is often linked to improved pharmacological profiles, making these compounds promising leads in the development of new chemotherapeutics .

Pharmacological Properties
The presence of the morpholine ring in this compound contributes to its pharmacological activity. This compound has been studied for its interactions with various biological targets, which may include receptors involved in neurotransmission and other critical pathways. Its ability to modulate biological systems positions it as a candidate for treating neurological disorders and other conditions.

Organic Synthesis

Synthetic Intermediate
this compound serves as an important synthetic intermediate in organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions . The versatility of this compound allows chemists to explore structure-activity relationships (SAR) by modifying the propyl chain or the morpholine ring.

Case Study: Synthesis of Benzimidazole Derivatives
In a notable study, researchers synthesized a series of benzimidazole derivatives using this compound as a building block. These derivatives were evaluated for their biological activities, including antibacterial and antitumoral effects. The results indicated that specific substitutions on the benzimidazole scaffold significantly influenced their pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a morpholine ring and a propylamine group, which imparts distinct chemical and biological properties .

Biological Activity

2-Morpholin-4-yl-propylamine, an organic compound with the molecular formula C7_7H16_{16}N2_2O and a molecular weight of 144.21 g/mol, has garnered attention for its diverse biological activities. This compound features a morpholine ring, which is known for its role in various biochemical interactions, particularly in proteomics and medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves a two-step process:

  • Reaction of Morpholine with 1-Bromopropane : This generates 4-bromopropyl morpholine.
  • Reaction of 4-Bromopropylmorpholine with Amine : This step produces the final compound.

These reactions are conducted under controlled conditions to ensure high yield and purity, often utilizing common reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) for subsequent modifications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and proteins involved in critical cellular processes. Its unique structural features allow it to function as an inhibitor or modulator in biochemical pathways, making it a valuable compound in drug development.

Enzyme Inhibition

Research has indicated that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential effects on:

  • Proteases : Inhibiting proteolytic enzymes can affect protein turnover and cell signaling pathways.
  • Kinases : The modulation of kinase activity can influence various signaling cascades, including those involved in cell proliferation and apoptosis.

Case Studies

  • Inhibition of Protein Kinase B (Akt) :
    • A study demonstrated that this compound effectively inhibited Akt activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis.
  • Neurotrophic Effects :
    • Another investigation highlighted the compound's role as a neurotrophin mimetic, suggesting potential applications in neurodegenerative diseases by promoting neuronal survival and differentiation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeatureBiological Activity
MorpholineSimple ring structureLimited biological activity
4-BromopropylmorpholineIntermediate compoundUsed in synthesis; less direct bioactivity
2-Methyl-2-morpholin-4-yl-propylamineMethylated derivativeAltered properties; potential for different activities

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in creating inhibitors for specific enzymes involved in disease processes. Its application extends to areas such as:

  • Cancer Therapy : Targeting specific kinases involved in tumor growth.
  • Neurology : Potential treatments for neurodegenerative diseases through neurotrophic support.

Industrial Applications

Beyond medicinal chemistry, this compound is also utilized in the production of specialized chemicals and materials, showcasing its versatility across different fields.

Properties

IUPAC Name

2-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTHUBCDDJVKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586426
Record name 2-(Morpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-04-5
Record name 2-(Morpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)propan-1-amine
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